

# An In-depth Technical Guide to the Discovery and Development of mRNA-1230

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BI-1230  |           |
| Cat. No.:            | B1666951 | Get Quote |

Disclaimer: Initial searches for a therapeutic agent designated "**BI-1230**" in the context of oncology or development by BioInvent did not yield any publicly available information. It is possible that this designation refers to an internal, preclinical, or discontinued project. However, a prominent investigational vaccine candidate from Moderna, mRNA-1230, matches a similar nomenclature. This guide will provide a comprehensive technical overview of Moderna's mRNA-1230, a combination vaccine for influenza, respiratory syncytial virus (RSV), and COVID-19, based on available data.

## Introduction

mRNA-1230 is a novel, investigational trivalent messenger RNA (mRNA) vaccine in development by Moderna. It is designed to provide simultaneous protection against three of the most significant respiratory viruses that co-circulate seasonally: influenza virus, respiratory syncytial virus (RSV), and SARS-CoV-2, the virus that causes COVID-19. The rationale behind this combination vaccine is to simplify immunization schedules, potentially increasing compliance and offering broader protection against common respiratory illnesses, particularly in older adults and other at-risk populations.[1] The development of mRNA-1230 is part of a broader strategy to leverage the flexibility and rapid development timeline of mRNA technology to address significant public health needs.[2]

# **Discovery and Preclinical Development**

The foundation of mRNA-1230 lies in the successful development of individual mRNA vaccines for each of its target pathogens. Moderna's extensive work on its COVID-19 vaccine (mRNA-



1273), influenza vaccine candidate (mRNA-1010), and RSV vaccine candidate (mRNA-1345) provided the basis for their combination.[3]

Preclinical development for mRNA-1230 involved combining the mRNA sequences encoding for the antigenic proteins of the three viruses into a single formulation.[4] The key antigenic targets are:

- Influenza: Hemagglutinin (HA) glycoproteins of various strains.
- RSV: The F protein.
- SARS-CoV-2: The Spike (S) protein.

In 2021, Moderna announced positive preclinical data for a single-shot vaccine combining mRNAs against COVID-19, RSV, and four strains of influenza.[4] These early studies demonstrated that the combination vaccine could elicit a strong immune response against all targeted antigens.[5] This successful preclinical proof-of-concept paved the way for the initiation of clinical trials.

## **Mechanism of Action**

The mechanism of action for mRNA-1230 is consistent with that of other mRNA vaccines. The vaccine consists of lipid nanoparticles (LNPs) encapsulating the mRNA strands that code for the specific viral antigens.





Click to download full resolution via product page

Mechanism of Action of mRNA-1230 Vaccine.



Once administered, the LNPs are taken up by host cells, and the mRNA is released into the cytoplasm. The host cell's ribosomes then translate the mRNA sequences to produce the viral antigens. These antigens are subsequently displayed on the cell surface or released, where they are recognized by the immune system, leading to the activation of B-cells and T-cells. This process results in the production of neutralizing antibodies and the generation of memory immune cells, providing long-term protection against future infections with any of the three viruses.

# **Clinical Development**

mRNA-1230 is currently in the early stages of clinical development. The initial clinical trial is a Phase 1 study designed to assess the safety, reactogenicity, and immunogenicity of the vaccine in healthy adults.

Clinical Trial Summary

| Trial<br>Identifier | Phase   | Status            | Number of<br>Participant<br>S | Age<br>Group   | Interventio<br>ns                                                                         | Primary<br>Objectives            |
|---------------------|---------|-------------------|-------------------------------|----------------|-------------------------------------------------------------------------------------------|----------------------------------|
| NCT05585<br>632     | Phase 1 | Study<br>Complete | 392                           | 50-75<br>years | mRNA-<br>1230,<br>mRNA-<br>1010,<br>mRNA-<br>1045,<br>mRNA-<br>1273.214,<br>mRNA-<br>1345 | Safety and<br>Reactogeni<br>city |

Table 1: Summary of the Phase 1 Clinical Trial for mRNA-1230 and related vaccine candidates.

[6]

The Phase 1 trial for mRNA-1230 (NCT05585632) was completed, and enrollment is also complete for other related combination vaccine trials, including Flu/COVID-19 (mRNA-1073)



and Flu/RSV (mRNA-1045).[3] Moderna anticipates having a combination vaccine available as early as 2025.[3]

# **Experimental Protocols**

While detailed, step-by-step experimental protocols are proprietary, the general methodology for the Phase 1 clinical trial of mRNA-1230 can be outlined based on the clinical trial registration and standard practices for vaccine trials.

## **Phase 1 Study Design**

The study is a randomized, observer-blind, controlled trial in healthy adults aged 50 to 75.[6] Participants were randomly assigned to receive one of the investigational vaccines. The primary goal is to evaluate the safety and the body's reaction to the vaccine.

#### Key Methodologies:

- Dose Escalation: Different dose levels of the vaccine may be evaluated to determine the optimal dose that is both safe and immunogenic.
- Safety Monitoring: Participants are closely monitored for solicited local and systemic adverse
  events for a defined period after vaccination. This is often done through electronic diaries.[6]
  Serious adverse events are monitored throughout the trial.
- Immunogenicity Assessment: Blood samples are collected at various time points to measure the immune response. Key assays include:
  - Neutralizing Antibody Titer Assays: To quantify the levels of functional antibodies that can block viral entry.
  - Enzyme-Linked Immunosorbent Assays (ELISA): To measure the total amount of antibodies against the specific viral antigens.
  - T-cell Assays (e.g., ELISpot): To assess the cellular immune response.





Click to download full resolution via product page

General Workflow of a Phase 1 Vaccine Clinical Trial.



### **Future Directions**

The development of mRNA-1230 represents a significant step forward in the field of vaccinology. If successful in later-stage clinical trials, this combination vaccine could have a substantial impact on public health by improving vaccination coverage and providing more convenient protection against common and sometimes severe respiratory illnesses. Future development will involve larger Phase 2 and Phase 3 trials to confirm the efficacy, safety, and optimal dosage of the vaccine in a broader population. Furthermore, the mRNA platform allows for the potential to update the vaccine components to match circulating viral strains, ensuring continued relevance and effectiveness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. accessnewswire.com [accessnewswire.com]
- 2. contagionlive.com [contagionlive.com]
- 3. News Release [feeds.issuerdirect.com]
- 4. Moderna Announces Positive Pre-Clinical Data For Single Shot Combining COVID, RSV & Flu Vaccines - CBS New York [cbsnews.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Trial Details [trials.modernatx.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of mRNA-1230]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666951#bi-1230-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com